

2-Chloro-4-(dimethylamino)nicotinonitrile chemical properties

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Compound of Interest

Compound Name:	2-Chloro-4-(dimethylamino)nicotinonitrile
Cat. No.:	B186911

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An In-Depth Technical Guide to **2-Chloro-4-(dimethylamino)nicotinonitrile** for Advanced Research

Abstract: This technical guide provides a comprehensive overview of **2-Chloro-4-(dimethylamino)nicotinonitrile**, a key heterocyclic building block for research and development in medicinal chemistry and materials science. This document delineates its core chemical and physical properties, provides detailed protocols for its spectroscopic characterization, outlines a robust synthetic strategy, and explores its chemical reactivity and potential applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Core Chemical Identity and Properties

2-Chloro-4-(dimethylamino)nicotinonitrile, with the primary CAS Number 147992-80-1, is a substituted pyridine derivative.^[1] Its structure incorporates three key functional groups that dictate its chemical behavior: an electrophilic 2-chloropyridine core, a nucleophilic 4-dimethylamino group, and a cyano group at the 3-position. The interplay of these groups makes it a valuable and reactive intermediate for further chemical elaboration.

The electron-donating dimethylamino group at the C4 position enhances the electron density of the pyridine ring, which in turn influences the reactivity of the C2-chloro position, making it susceptible to nucleophilic substitution. The cyano group, being an electron-withdrawing group, further modulates the electronic properties of the scaffold.

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} Caption: Chemical structure of **2-Chloro-4-(dimethylamino)nicotinonitrile**.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	2-chloro-4-(dimethylamino)pyridine-3-carbonitrile	N/A
Synonyms	4-Dimethylamino-2-chloro-3-cyanopyridine	[2]
CAS Number	147992-80-1	[1][3]
Molecular Formula	C ₈ H ₈ ClN ₃	[2][3]
Molecular Weight	181.63 g/mol	[3]
Appearance	Solid	[2]
Boiling Point	343.4 °C at 760 mmHg (Predicted)	[3]
Density	1.26 g/cm ³ (Predicted)	[3]
Flash Point	161.5 °C (Predicted)	[3]
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents.	Inferred
Melting Point	Not experimentally determined. Related chloronicotinonitriles melt in the 50-115 °C range.	[4][5]

Spectroscopic Signature and Characterization

Full structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, its structure allows for a clear prediction of its spectral signature.

Expected Spectroscopic Data

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the pyridine ring should appear as doublets in the downfield region (typically 6.5-8.5 ppm). The six protons of the dimethylamino group will likely appear as a sharp singlet in the upfield region (around 3.0 ppm).
- ^{13}C NMR: The carbon NMR will show eight distinct signals. The carbon of the cyano group will be significantly downfield (115-120 ppm). The aromatic carbons will appear in the 100-160 ppm range, with the carbon attached to the chlorine (C2) and the dimethylamino group (C4) being identifiable by their chemical shifts and substitution patterns. The two methyl carbons of the dimethylamino group will appear as a single signal around 40 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around $2220\text{-}2240\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ (nitrile) stretch.^[6] Aromatic C-H and $\text{C}=\text{C/C}\equiv\text{N}$ stretching vibrations will be observed in the $3100\text{-}3000\text{ cm}^{-1}$ and $1600\text{-}1450\text{ cm}^{-1}$ regions, respectively. The C-Cl stretch will appear in the fingerprint region, typically below 800 cm^{-1} .
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) at m/z 181. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion, with a second peak ($\text{M}+2$) at m/z 183 having approximately one-third the intensity of the M^+ peak.^[7]

Protocol: Spectroscopic Analysis Workflow

- Sample Preparation:
 - For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
 - For IR, the sample can be analyzed as a KBr pellet or as a thin film from a solution.

- For MS, dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Data Acquisition:
 - Acquire ^1H , ^{13}C , and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
 - Record the IR spectrum over the range of 4000-400 cm^{-1} .
 - Obtain a high-resolution mass spectrum (HRMS) using ESI or EI ionization to confirm the exact mass and elemental composition.
- Data Analysis:
 - Assign all proton and carbon signals using chemical shifts, coupling constants, and 2D correlation data.
 - Identify key functional group vibrations in the IR spectrum.
 - Confirm the molecular weight and isotopic pattern from the mass spectrum.

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} Caption: Workflow for the spectroscopic confirmation of the compound's structure.

Synthesis and Mechanism

The synthesis of **2-Chloro-4-(dimethylamino)nicotinonitrile** can be achieved via a multi-step process that is analogous to established methods for related substituted nicotinonitriles.^[8] The most logical approach involves the construction of the substituted pyridine ring followed by a chlorination step.

Proposed Synthetic Pathway

A plausible synthetic route starts with the condensation of an enaminone, (E)-4-(dimethylamino)-3-buten-2-one, with malononitrile. This reaction forms an intermediate which then undergoes cyclization. The resulting 2-hydroxy-4-(dimethylamino)nicotinonitrile is subsequently chlorinated to yield the final product.

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} Caption: Proposed two-step synthesis of **2-Chloro-4-(dimethylamino)nicotinonitrile**.

Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is based on analogous procedures and should be optimized for safety and yield.

Step 1: Synthesis of 2-hydroxy-4-(dimethylamino)nicotinonitrile

- To a solution of methanol (100 mL) in a 250 mL round-bottom flask, add a catalytic amount of piperidine (0.5 mL).
- Add (E)-4-(dimethylamino)-3-buten-2-one (0.1 mol, 12.7 g). Stir the mixture at room temperature.
- Slowly add malononitrile (0.1 mol, 6.6 g) dropwise over 30 minutes, maintaining the temperature below 30 °C using a water bath.
- After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.
- Monitor the reaction by TLC. Upon completion, the resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the intermediate product.

Step 2: Chlorination to **2-Chloro-4-(dimethylamino)nicotinonitrile**

- CAUTION: This step should be performed in a well-ventilated fume hood as it generates HCl gas.

- In a 250 mL flask equipped with a reflux condenser and a gas trap, place the dried intermediate from Step 1 (0.08 mol).
- Carefully add phosphorus oxychloride (POCl_3 , 1.5 equivalents, 0.12 mol, 18.4 g).
- Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.[\[8\]](#)
- After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.
- Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7-8.
- The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified **2-Chloro-4-(dimethylamino)nicotinonitrile**.

Chemical Reactivity and Applications

The primary utility of this compound lies in its capacity to act as a versatile intermediate. The chlorine atom at the C2 position is the principal site of reactivity.

Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$)

The C2 position of the pyridine ring is electron-deficient due to the inductive effect of the ring nitrogen. This makes the C2-Cl bond highly susceptible to nucleophilic attack, proceeding through a Meisenheimer-like intermediate.[\[9\]](#)[\[10\]](#) This reactivity is the cornerstone of its application as a building block.

- Causality: The stability of the negatively charged intermediate is enhanced by the electron-withdrawing cyano group and the ring nitrogen, which can delocalize the charge. This allows for substitution reactions with a wide range of nucleophiles under relatively mild conditions.
[\[9\]](#)

Common Transformations:

- Amination: Reaction with primary or secondary amines introduces diverse amino substituents.
- Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers.
- Thiolation: Reaction with thiols provides access to thioether derivatives.
- Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, although this can be more challenging than with corresponding bromo or iodo derivatives.
[\[11\]](#)

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} Caption: Diversification potential via nucleophilic substitution at the C2 position.

Applications in Drug Discovery

This scaffold is of significant interest to medicinal chemists. The substituted pyridine motif is prevalent in a vast number of FDA-approved drugs.

- Kinase Inhibitors: The 2-aminopyridine structure is a well-known "hinge-binding" motif in many kinase inhibitors. **2-Chloro-4-(dimethylamino)nicotinonitrile** serves as a direct precursor to libraries of such compounds, where displacement of the chloride with various amines allows for systematic exploration of the enzyme's active site.
- Scaffold for Bioactive Molecules: The combination of a hydrogen bond acceptor (nitrile, ring nitrogen), a hydrogen bond donor potential (after substitution), and a tunable lipophilic profile makes this a privileged scaffold for generating molecules with diverse pharmacological activities.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. Safety data for this specific compound is limited, so precautions should be based on closely related and

more hazardous analogues like 2-chloronicotinonitrile.

Table 2: Hazard Identification and Handling

Category	Guideline	Source
GHS Hazards (Anticipated)	Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.	[12]
Personal Protective Equipment (PPE)	Chemical safety goggles, nitrile gloves, lab coat. Use in a chemical fume hood.	Inferred
Handling	Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.	[12]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.	Inferred
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	Inferred

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